10-Metoxicamptotecina

Descripción general

Descripción

10-Methoxycamptothecin is a naturally occurring monoterpene indole alkaloid derived from the plant Camptotheca acuminata. It is a derivative of camptothecin, known for its potent anticancer properties. The compound has garnered significant interest due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Aplicaciones Científicas De Investigación

10-Methoxycamptothecin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing novel camptothecin derivatives.

Biology: Studied for its role in inhibiting DNA topoisomerase I and its effects on cellular processes.

Mecanismo De Acción

Target of Action

10-Methoxycamptothecin (MCPT) is a natural bioactive derivative of camptothecin (CPT) isolated from Camptotheca acuminata . The primary target of MCPT is topoisomerase-I (top-I) , an enzyme that relieves the torsional stresses of supercoiled DNA .

Mode of Action

MCPT interacts with top-I and DNA, forming a ternary complex . This interaction stabilizes the covalent binding of top-I to its DNA substrates . The formation of these complexes leads to the creation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . This process ultimately results in apoptosis , or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by MCPT involves the inhibition of top-I . This inhibition disrupts the normal function of top-I in DNA replication, leading to DNA damage and apoptosis . The exact downstream effects of this pathway are complex and can vary depending on the specific cellular context.

Result of Action

The primary result of MCPT’s action is the induction of apoptosis in cancer cells . By causing DNA damage through its interaction with top-I, MCPT triggers programmed cell death, thereby exhibiting its anticancer properties .

Análisis Bioquímico

Biochemical Properties

10-Methoxycamptothecin interacts with various enzymes, proteins, and other biomolecules. Phase I metabolites of 10-Methoxycamptothecin are primarily formed via demethylation, demethoxylation, and hydroxylation, while phase II metabolites mainly include glucuronide and sulfate of 10-Methoxycamptothecin and its phase I metabolites .

Cellular Effects

10-Methoxycamptothecin has been found to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

10-Methoxycamptothecin exerts its effects at the molecular level through a variety of mechanisms. It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately leads to apoptosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 10-Methoxycamptothecin change. It has been found that 10-Methoxycamptothecin is rapidly absorbed and diffused into all the tissues sampled after administration .

Dosage Effects in Animal Models

The effects of 10-Methoxycamptothecin vary with different dosages in animal models

Metabolic Pathways

10-Methoxycamptothecin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

10-Methoxycamptothecin is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and diffused into all the tissues sampled, including the heart, liver, spleen, lung, kidney, and brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxycamptothecin typically involves the methylation of 10-hydroxycamptothecin. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 10-Methoxycamptothecin often relies on biotechnological approaches. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are employed to enhance the yield of the compound from Camptotheca acuminata and other related species .

Análisis De Reacciones Químicas

Types of Reactions: 10-Methoxycamptothecin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the lactone ring, affecting its biological activity.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Methyl iodide or other alkylating agents in the presence of a base.

Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique biological activities .

Comparación Con Compuestos Similares

Camptothecin: The parent compound, known for its anticancer properties.

10-Hydroxycamptothecin: Another derivative with similar biological activities.

Irinotecan and Topotecan: Semisynthetic analogs used clinically for cancer treatment.

Uniqueness: 10-Methoxycamptothecin is unique due to its specific methylation at the 10th position, which can influence its solubility, stability, and biological activity. This modification can lead to differences in its pharmacokinetics and therapeutic potential compared to other camptothecin derivatives .

Actividad Biológica

10-Methoxycamptothecin (MCPT) is a derivative of camptothecin, a natural alkaloid derived from the Camptotheca acuminata tree, known for its potent anticancer properties. This compound has garnered significant attention due to its unique mechanism of action and potential therapeutic applications in oncology. This article explores the biological activity of MCPT, focusing on its anticancer effects, pharmacokinetics, and metabolic pathways.

The primary mechanism by which MCPT exerts its anticancer effects is through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the cleavable complex formed between topoisomerase I and DNA, MCPT prevents DNA relaxation, leading to DNA damage and ultimately apoptosis in cancer cells . This mechanism is similar to that of other camptothecin derivatives, but MCPT has shown improved efficacy and reduced toxicity compared to its parent compound.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of MCPT across various cancer cell lines:

- In Vitro Studies : Research has shown that MCPT exhibits significant cytotoxic effects against a variety of cancer cell lines, including human nasopharyngeal carcinoma (9KB) and P388 lymphocytic leukemia cells. For instance, one study reported that MCPT demonstrated moderate to strong anticarcinogenic activities in five human cancer cell lines .

- In Vivo Studies : In animal models, particularly using mice with induced tumors, MCPT has been observed to inhibit tumor growth effectively. The compound was administered intravenously at doses of 5 mg/kg, leading to substantial reductions in tumor size compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of MCPT is essential for optimizing its therapeutic use. Key findings include:

- Absorption and Distribution : Following intravenous administration, MCPT is rapidly distributed in tissues with a notable presence in the liver and kidneys. Studies indicate that it undergoes significant biotransformation into its active metabolite, 10-hydroxycamptothecin (HCPT) .

- Excretion : Excretion studies reveal that after administration, approximately 1.81% of MCPT is excreted unchanged in urine and feces, while about 33.45% is found as HCPT. This indicates that HCPT is the primary metabolite contributing to the pharmacological effects observed .

Case Studies

Several case studies have highlighted the clinical relevance of MCPT:

- Breast Cancer Treatment : In a clinical setting, patients with advanced breast cancer were treated with MCPT as part of a combination therapy regimen. The results showed a marked improvement in tumor response rates compared to standard treatments .

- Lung Cancer Trials : A phase II trial investigated the efficacy of MCPT in patients with non-small cell lung cancer (NSCLC). The study reported favorable outcomes with manageable side effects, reinforcing the compound's potential as a viable treatment option .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of 10-methoxycamptothecin compared to other camptothecin derivatives:

| Compound | Mechanism of Action | Antitumor Activity | Toxicity Profile |

|---|---|---|---|

| 10-Methoxycamptothecin | Topoisomerase I inhibition | High | Lower than CPT |

| 10-Hydroxycamptothecin | Topoisomerase I inhibition | Very High | Moderate |

| Camptothecin (CPT) | Topoisomerase I inhibition | High | Higher than MCPT |

Propiedades

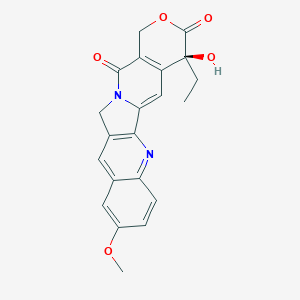

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFJSYOEEYWQMR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941445 | |

| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19685-10-0 | |

| Record name | 10-Methoxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.